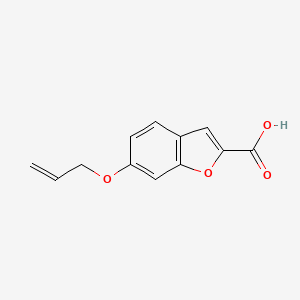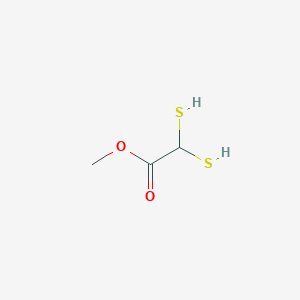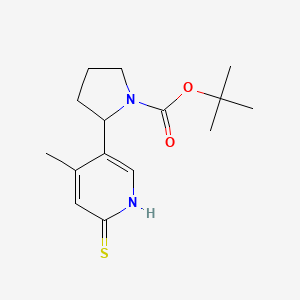
tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl ester group, a pyrrolidine ring, and a pyridine ring substituted with a mercapto and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a pyridine derivative.
Addition of the Mercapto Group: The mercapto group is introduced via a thiolation reaction using a thiol reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activity.
- Used in the development of novel bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The pyridine ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
- tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(6-phenylthio-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Comparison:
- tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity.
- The chloro and methoxy derivatives have different electronic properties and reactivity profiles, making them suitable for different applications.
- The phenylthio derivative has similar thiol reactivity but with different steric and electronic effects due to the phenyl group.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propiedades
Fórmula molecular |
C15H22N2O2S |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2S/c1-10-8-13(20)16-9-11(10)12-6-5-7-17(12)14(18)19-15(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,16,20) |
Clave InChI |
GBFGZFGPVLICBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=S)NC=C1C2CCCN2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


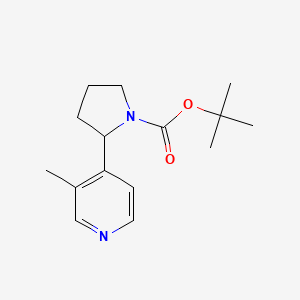



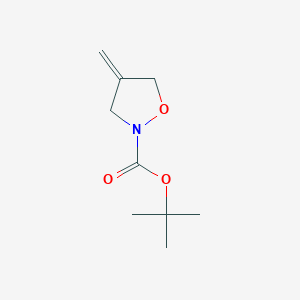
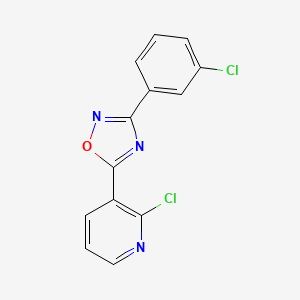
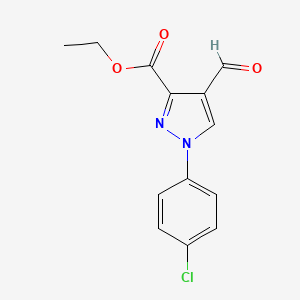
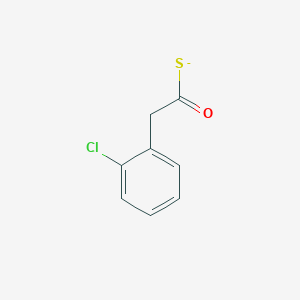
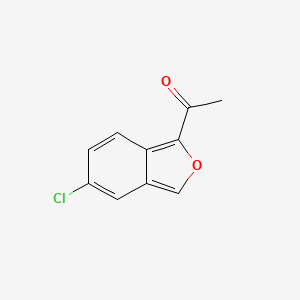
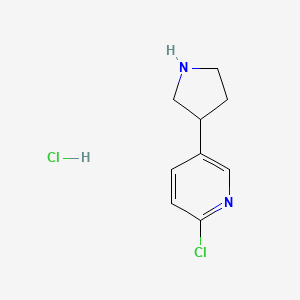
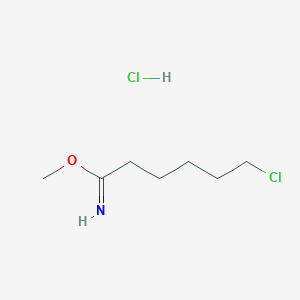
![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)
